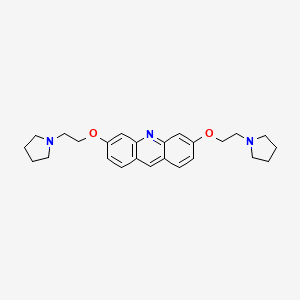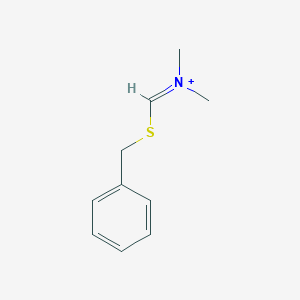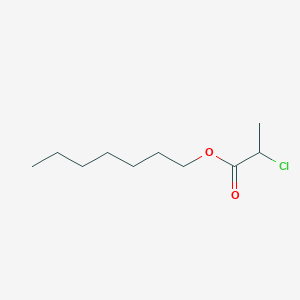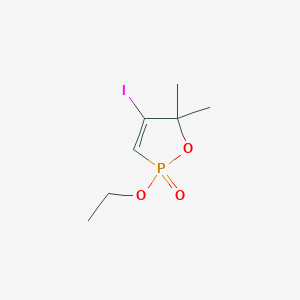![molecular formula C19H26N4O2 B14402690 N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea CAS No. 87653-51-8](/img/structure/B14402690.png)
N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a phenyl group and a hexyl chain. The presence of the urea functional group further enhances its chemical reactivity and potential for forming hydrogen bonds.
Métodos De Preparación
The synthesis of N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of a substituted hydrazine with a diketone to form the pyridazinone ring. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the hexyl chain is added via a nucleophilic substitution reaction. The final step involves the reaction of the pyridazinone derivative with ethyl isocyanate to form the urea functional group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridazinone ring or the urea functional group.
Hydrolysis: The urea functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea can be compared with other similar compounds, such as:
N-Phenyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea: This compound has a phenyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
N-Ethyl-N’-[6-(6-oxo-3-methylpyridazin-1(6H)-yl)hexyl]urea: The presence of a methyl group instead of a phenyl group can lead to differences in steric and electronic properties.
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: The shorter butyl chain may result in different solubility and bioavailability properties.
Propiedades
Número CAS |
87653-51-8 |
|---|---|
Fórmula molecular |
C19H26N4O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-ethyl-3-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]urea |
InChI |
InChI=1S/C19H26N4O2/c1-2-20-19(25)21-14-8-3-4-9-15-23-18(24)13-12-17(22-23)16-10-6-5-7-11-16/h5-7,10-13H,2-4,8-9,14-15H2,1H3,(H2,20,21,25) |
Clave InChI |
BYCWNJZDIQZATE-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
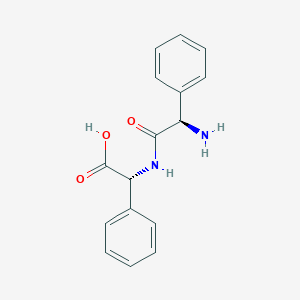
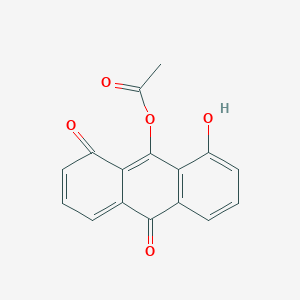
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)

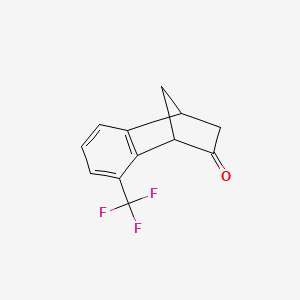
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
